molecular formula C15H30O2 B12690603 3,5,5-Trimethylhexyl hexanoate CAS No. 73019-16-6

3,5,5-Trimethylhexyl hexanoate

Cat. No.: B12690603
CAS No.: 73019-16-6
M. Wt: 242.40 g/mol
InChI Key: WZMVJDFJGFHBEJ-ZDUSSCGKSA-N
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Description

3,5,5-Trimethylhexyl hexanoate is an organic compound with the molecular formula C15H30O2. It is an ester formed from the reaction of 3,5,5-trimethylhexanol and hexanoic acid. This compound is known for its use in various industrial applications, particularly in the formulation of personal care products due to its emollient properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylhexyl hexanoate is typically synthesized through an esterification reaction between 3,5,5-trimethylhexanol and hexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and crystallization to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylhexyl hexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of 3,5,5-trimethylhexanol and hexanoic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed

Scientific Research Applications

3,5,5-Trimethylhexyl hexanoate has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3,5,5-trimethylhexyl hexanoate is primarily related to its role as an emollient. It forms a protective layer on the skin, reducing water loss and providing a smooth, soft texture. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and improving hydration .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethylhexyl acetate
  • 3,5,5-Trimethylhexyl formate
  • 3,5,5-Trimethylhexyl acrylate

Uniqueness

Compared to similar compounds, 3,5,5-trimethylhexyl hexanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its higher molecular weight and longer carbon chain contribute to its superior emollient properties, making it more effective in personal care formulations .

Biological Activity

3,5,5-Trimethylhexyl hexanoate, a chemical compound with the molecular formula C18H36O2C_{18}H_{36}O_2 and a molecular weight of 284.48 g/mol, is an ester formed from 3,5,5-trimethylhexanoic acid and 3,5,5-trimethylhexanol. This compound exhibits significant biological activity, particularly in the context of lipid metabolism and skin interaction.

The primary biological activity of this compound involves its interaction with skin and cellular pathways:

  • Hydrophobic Film Formation : The compound forms a hydrophobic film on the skin surface, enhancing moisture retention and preventing water loss. This property is crucial for applications in cosmetic formulations.
  • Cell Signaling Modulation : It influences cell signaling pathways associated with lipid metabolism. By modulating gene expression related to lipid synthesis and degradation, it plays a role in maintaining cellular lipid homeostasis.

Biochemical Pathways

This compound is metabolized by esterases into its constituent components: 3,5,5-trimethylhexanol and 3,5,5-trimethylhexanoic acid. These metabolites participate in various biochemical reactions that are essential for maintaining lipid balance within biological systems. The compound's interactions with enzymes and proteins are critical for its metabolic processing.

Major Metabolic Pathways

Pathway TypeReaction TypeProducts Formed
OxidationOxidativeCarboxylic acids, ketones
ReductionReductiveAlcohols, alkanes
SubstitutionNucleophilicEsters, amides

Cellular Effects

Research indicates that this compound has diverse effects on various cell types:

  • Lipid Metabolism : The compound enhances lipid metabolism at lower doses but can exhibit toxicity at higher concentrations. This highlights the importance of dosage regulation in experimental contexts.
  • Gene Expression : It modulates the expression of genes involved in lipid homeostasis and impacts metabolic enzyme activities.

Case Studies

Case Study 1: Skin Hydration Effects
A study demonstrated that topical application of this compound significantly improved skin hydration levels in animal models. This effect was attributed to its ability to form a barrier on the skin surface that reduced transepidermal water loss (TEWL).

Case Study 2: Lipid Metabolism Regulation
In vitro studies showed that this compound could enhance the activity of lipogenic enzymes while suppressing lipolytic pathways at specific concentrations. This dual action suggests potential therapeutic applications in managing metabolic disorders related to lipid dysregulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests efficient absorption through the skin when applied topically. Its stability under standard laboratory conditions indicates it can exert prolonged effects on cellular functions without significant degradation over time.

Properties

CAS No.

73019-16-6

Molecular Formula

C15H30O2

Molecular Weight

242.40 g/mol

IUPAC Name

[(3R)-3,5,5-trimethylhexyl] hexanoate

InChI

InChI=1S/C15H30O2/c1-6-7-8-9-14(16)17-11-10-13(2)12-15(3,4)5/h13H,6-12H2,1-5H3/t13-/m0/s1

InChI Key

WZMVJDFJGFHBEJ-ZDUSSCGKSA-N

Isomeric SMILES

CCCCCC(=O)OCC[C@H](C)CC(C)(C)C

Canonical SMILES

CCCCCC(=O)OCCC(C)CC(C)(C)C

Origin of Product

United States

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